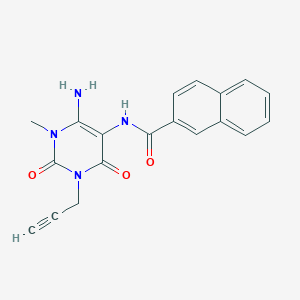
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of uracil derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 1-methyluracil, 2-naphthyl isocyanate, and propargyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to obtain the desired product on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could inhibit or activate these targets, leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyluracil: A simpler uracil derivative with fewer functional groups.
5-Fluorouracil: A well-known anti-cancer drug with a similar uracil backbone.
2-Naphthylamine: Shares the naphthyl group but lacks the uracil structure.
Uniqueness
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
197075-93-7 |
|---|---|
Fórmula molecular |
C19H16N4O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-3-10-23-18(25)15(16(20)22(2)19(23)26)21-17(24)14-9-8-12-6-4-5-7-13(12)11-14/h1,4-9,11H,10,20H2,2H3,(H,21,24) |
Clave InChI |
HSNUFGFXYCAQHQ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)CC#C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)CC#C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
Sinónimos |
2-Naphthalenecarboxamide, N-[6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-(2-propynyl)-5-pyrimidinyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















